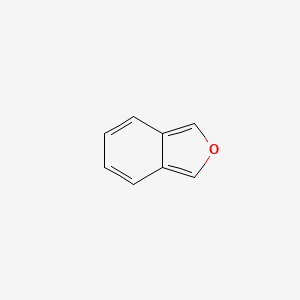

Isobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6O |

|---|---|

Molekulargewicht |

118.13 g/mol |

IUPAC-Name |

2-benzofuran |

InChI |

InChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H |

InChI-Schlüssel |

UXGVMFHEKMGWMA-UHFFFAOYSA-N |

SMILES |

C1=CC2=COC=C2C=C1 |

Kanonische SMILES |

C1=CC2=COC=C2C=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuran (IBF) is a heterocyclic organic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. It is a constitutional isomer of the more stable benzofuran (B130515). The parent this compound is a highly reactive and unstable molecule that readily polymerizes.[1] However, its transient nature belies its significance as a reactive intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic compounds through Diels-Alder reactions.[2][3] This guide provides a comprehensive overview of the fundamental properties of this compound, including its structure, stability, reactivity, and spectroscopic signature, with a focus on quantitative data and detailed experimental methodologies.

Molecular Structure and Aromaticity

This compound's structure is characterized by the fusion of a five-membered furan ring with a six-membered benzene ring. This fusion results in a planar bicyclic system. The high reactivity of this compound is attributed to its electronic structure; it possesses a higher-energy Highest Occupied Molecular Orbital (HOMO) and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to its more stable isomer, benzofuran. This smaller HOMO-LUMO gap makes it a potent diene in cycloaddition reactions.[4]

Computational studies using Density Functional Theory (DFT) have been employed to determine the optimized geometry of this compound. The calculated bond lengths and angles provide insight into its structure.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O1-C1 | 1.373 |

| C1-C1a | 1.378 |

| C1a-C2 | 1.425 |

| C2-C3 | 1.375 |

| C3-C3a | 1.425 |

| C3a-O1 | 1.373 |

| C1a-C7a | 1.423 |

| C3a-C4 | 1.423 |

| C4-C5 | 1.385 |

| C5-C6 | 1.402 |

| C6-C7 | 1.385 |

| C7-C7a | 1.423 |

| **Bond Angles (°) ** | |

| C1-O1-C3a | 106.5 |

| O1-C1-C1a | 111.0 |

| C1-C1a-C2 | 139.1 |

| C1-C1a-C7a | 112.4 |

| C2-C1a-C7a | 108.5 |

| C1a-C2-C3 | 108.5 |

| C2-C3-C3a | 139.1 |

| C3-C3a-O1 | 111.0 |

| C3-C3a-C4 | 108.5 |

| O1-C3a-C4 | 112.4 |

| C3a-C4-C5 | 118.9 |

| C4-C5-C6 | 121.2 |

| C5-C6-C7 | 121.2 |

| C6-C7-C7a | 118.9 |

| C1a-C7a-C7 | 118.9 |

Note: Data is based on DFT calculations and should be considered theoretical.

The aromaticity of this compound has been a subject of theoretical interest. Studies employing methods such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) indicate that the five-membered furan ring in this compound possesses a degree of aromatic character.

Spectroscopic Properties

Due to its instability, the spectroscopic characterization of this compound requires specialized techniques such as matrix isolation or in-situ generation and trapping.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Solvent/Medium | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | CDCl₃ | 7.45 (dd, J = 6.8, 2.8 Hz, 2H), 6.86 (dd, J = 6.8, 2.8 Hz, 2H)[5] |

| ¹³C NMR | CDCl₃ | 136.1, 124.2, 123.5, 119.0[5] |

| IR (Calculated) | Gas Phase | Data not yet experimentally available for the parent compound. |

| UV-Vis (Calculated) | Gas Phase | Data not yet experimentally available for the parent compound. |

| HOMO-LUMO Gap | Calculated (DFT) | 4.05 eV[4] |

Reactivity and Stability

The fundamental chemical property of this compound is its exceptional reactivity as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This high reactivity is a consequence of the gain in aromatic stabilization in the product, as the reaction converts the benzofuran system into a more stable benzene derivative. This compound is known to be approximately 10 times more reactive than the commercially available and more stable 1,3-diphenylthis compound.[5]

The parent this compound is unstable and readily dimerizes or polymerizes. Its stability is highly dependent on the solvent and concentration. For instance, its half-life in a 150 mM solution in toluene-d₈ at 27 °C is approximately 12 hours, while in CDCl₃, it is significantly shorter, around 2 hours.[5] In crystalline form at low temperatures (-15 °C), it can be stable for several months.[5]

The primary reaction pathway for this compound is the Diels-Alder reaction with a wide variety of dienophiles.

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Experimental Protocols

The generation of the highly reactive this compound for synthetic purposes is typically achieved in situ, followed by immediate trapping with a suitable reagent. Flash Vacuum Pyrolysis (FVP) is a powerful technique for generating transient species like this compound from stable precursors.

Detailed Protocol: Generation of this compound via Flash Vacuum Pyrolysis of 1,4-Epoxy-1,4-dihydronaphthalene (B1582345)

Objective: To generate this compound in the gas phase from a stable precursor for subsequent trapping or spectroscopic analysis.

Materials:

-

1,4-Epoxy-1,4-dihydronaphthalene (precursor)

-

Flash Vacuum Pyrolysis (FVP) apparatus, including:

-

A sample inlet system (e.g., a sublimator or a heated flask)

-

A quartz pyrolysis tube (typically 30-60 cm long, 1-2 cm diameter)

-

A tube furnace capable of reaching at least 650 °C

-

A high-vacuum pump system (capable of reaching < 10⁻³ Torr)

-

A cold trap (e.g., a cold finger cooled with liquid nitrogen)

-

-

Inert gas (e.g., Argon) for purging the system

Procedure:

-

Apparatus Setup:

-

Assemble the FVP apparatus, ensuring all connections are vacuum-tight. The quartz pyrolysis tube is placed inside the tube furnace. The sample inlet is connected to one end of the pyrolysis tube, and the cold trap is connected to the other end, followed by the vacuum pump.

-

It is crucial that the path from the hot zone to the cold trap is as short and unobstructed as possible to minimize secondary reactions of the highly reactive product.

-

-

System Preparation:

-

Place a sample of 1,4-epoxy-1,4-dihydronaphthalene into the sample inlet.

-

Evacuate the entire system to a pressure of approximately 10⁻³ to 10⁻⁵ Torr.

-

While evacuating, gently heat the pyrolysis tube to remove any adsorbed water or volatile impurities.

-

-

Pyrolysis:

-

Heat the furnace to the desired pyrolysis temperature, typically in the range of 600-650 °C for the retro-Diels-Alder reaction of 1,4-epoxy-1,4-dihydronaphthalene.

-

Once the pyrolysis temperature is stable, begin to heat the sample inlet to induce sublimation of the precursor. The rate of sublimation should be controlled to maintain a low pressure in the system.

-

The precursor vapor is drawn through the hot quartz tube, where it undergoes a retro-Diels-Alder reaction to form this compound and ethene.

-

-

Product Collection:

-

The gaseous products exit the hot zone and are immediately quenched and condensed in the cold trap, which is maintained at liquid nitrogen temperature (-196 °C).

-

This compound will deposit as a solid on the cold surface.

-

-

Isolation and Characterization (Optional):

-

After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure with an inert gas.

-

The cold trap can be isolated and the collected this compound can be dissolved in a cold, deuterated solvent for immediate NMR analysis or reacted with a trapping agent.

-

Caption: Experimental workflow for the generation of this compound via FVP.

Conclusion

This compound, despite its inherent instability, is a molecule of significant interest in synthetic and theoretical chemistry. Its high reactivity as a diene in Diels-Alder reactions provides a powerful tool for the construction of complex molecular architectures. Understanding its fundamental properties, including its electronic structure, spectroscopic characteristics, and the experimental conditions required for its generation and trapping, is crucial for harnessing its synthetic potential. This guide has summarized the core properties of this compound, providing quantitative data and detailed methodologies to aid researchers in their exploration of this fascinating and useful reactive intermediate. Further research into the properties and reactions of substituted isobenzofurans will undoubtedly continue to expand their role in modern organic synthesis and materials science.

References

- 1. Spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione, 4-phenyl- [webbook.nist.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. spectrabase.com [spectrabase.com]

- 4. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ephemeral Aromatic: A Technical Guide to the Discovery and Synthesis of Isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuran (IBF) is a heterocyclic aromatic compound consisting of a fused benzene (B151609) and furan (B31954) ring. Despite its simple structure, it is one of the most reactive dienes known in organic chemistry, making it a powerful yet challenging intermediate in synthesis. Its high reactivity, driven by the thermodynamic benefit of forming a stable benzene ring in its cycloaddition products, prevented its isolation and characterization for over a century after its initial postulation. This technical guide provides an in-depth chronicle of the discovery and history of this compound synthesis, detailing the evolution of synthetic strategies from its first fleeting generation as a transient intermediate to its recent isolation as a pure substance. It includes comparative data on synthetic yields, detailed experimental protocols for key historical and modern syntheses, and logical diagrams illustrating its inherent reactivity and the workflows developed to harness it.

Introduction: The Challenge of this compound

This compound is the less stable isomer of the common benzofuran.[1] Its structure, featuring a furan ring fused to a 1,3-cyclohexadiene (B119728) moiety, results in extreme reactivity.[1] The parent molecule rapidly polymerizes or dimerizes and is highly sensitive to light.[2] This inherent instability is also its greatest synthetic asset; it behaves as a potent diene in Diels-Alder reactions, driven by the large gain in resonance energy upon forming a stable benzenoid ring in the resulting cycloadduct.[2] For decades, this reactivity meant that this compound could only be studied indirectly by "trapping" it with a reactive dienophile the moment it was generated. This guide traces the pivotal moments in the journey to tame this ephemeral molecule.

Caption: Inherent instability of this compound leading to rapid reactions.

Historical Milestones in this compound Synthesis

The story of this compound's synthesis is one of ingenuity in the face of extreme reactivity. It evolved from simply proving its existence to generating it in a controlled manner, and finally, to isolating it as a pure compound.

The First Generation: Fieser and Haddadin (1964)

The first definitive evidence for the existence of this compound as a transient intermediate was provided by Louis F. Fieser and M. J. Haddadin in 1964. They devised a clever 1,4-elimination strategy. By treating 1,2-bis(dibromomethyl)benzene (B1266051) with sodium iodide in the presence of a highly reactive dienophile, tetracyclone (tetraphenylcyclopentadienone), they were able to trap the fleetingly formed this compound. The reaction proceeds via a debromination to generate the unstable diene, which is immediately intercepted by the tetracyclone in a Diels-Alder reaction to form a stable adduct, thereby preventing polymerization. This landmark experiment confirmed the viability of this compound as a synthetic intermediate.

Caption: Workflow of the first generation and trapping of this compound.

Flash Vacuum Pyrolysis: Warrener and Wege (Early 1970s)

Following the initial breakthrough, researchers sought more general and cleaner methods for generating this compound. Ronald N. Warrener and Dieter Wege independently pioneered the use of flash vacuum pyrolysis (FVP) for this purpose. This technique involves the high-temperature, low-pressure thermolysis of a suitable precursor, which fragments to release the target molecule. A common precursor is 1,4-epoxy-1,2,3,4-tetrahydronaphthalene. Under FVP conditions (e.g., >600 °C), this molecule undergoes a retro-Diels-Alder reaction, cleanly extruding ethylene (B1197577) to generate this compound gas. The gaseous product is then condensed on a cold surface (e.g., a liquid nitrogen-cooled finger), allowing for its isolation in a frozen matrix at low temperatures. This method was a significant step forward, as it allowed for the spectroscopic study of this compound itself, albeit only when cryogenically trapped.

The Breakthrough Isolation: Peters and Herges (2017)

For over 50 years, this compound was considered a classic example of a molecule too reactive to be isolated at ambient temperatures. This changed in 2017 when Morten K. Peters and Rainer Herges developed a robust synthesis that allowed for the preparation and isolation of this compound as a pure, colorless solid.[2] Their method is a refinement of the 1,4-elimination strategy, using a different precursor, 1,3-dihydro-1-methoxythis compound, and a strong, non-nucleophilic base (lithium diisopropylamide, LDA). By carefully controlling the reaction conditions and purification via column chromatography at low temperature, they were able to obtain pure this compound with a melting point of approximately 20 °C.[2] The isolated compound could be stored for months at -15 °C, a feat previously thought impossible.[2]

Comparative Analysis of Synthetic Methods

The evolution of synthetic methods reflects a trade-off between reaction conditions, precursor availability, and the desired outcome (in-situ use vs. isolation).

Caption: Comparison of primary pathways to generate this compound.

Data Presentation: Synthesis Yields and Conditions

The following table summarizes the quantitative data for the key synthetic milestones discussed.

| Method | Precursor | Reagents/Conditions | Product Form | Yield | Reference |

| In-Situ Generation & Trapping | 1,2-Bis(dibromomethyl)benzene | NaI, Tetracyclone, DMF, ~25°C | Diels-Alder Adduct | 82-90% | Fieser & Haddadin, 1964 |

| Flash Vacuum Pyrolysis (FVP) | 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene | ~650°C, 0.1 hPa | Trapped Gas/Solid | Nearly Quantitative | Warrener, Wege, 1970s |

| Modern Synthesis & Trapping | 1,3-Dihydro-1-methoxythis compound | LDA, DMAD, Benzene, 0°C to 50°C | Diels-Alder Adduct | 78% | Peters & Herges, 2017[2] |

| Modern Synthesis & Isolation | 1,3-Dihydro-1-methoxythis compound | LDA, Benzene, 0°C to RT | Isolated Solid | 66% | Peters & Herges, 2017[2] |

Key Experimental Protocols

Protocol 1: In-Situ Generation and Trapping of this compound (Fieser & Haddadin, 1964)

This protocol describes the original experiment that first demonstrated the existence of this compound by trapping it with tetracyclone.

Materials:

-

1,2-Bis(dibromomethyl)benzene

-

Tetracyclone (Tetraphenylcyclopentadienone)

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of 1,2-bis(dibromomethyl)benzene (1.0 eq) and tetracyclone (1.0 eq) is prepared in dimethylformamide (DMF).

-

To this solution, a solution of sodium iodide (NaI) (2.2 eq) in DMF is added dropwise at room temperature with stirring.

-

The reaction mixture is stirred for a specified period (e.g., 2-4 hours) at room temperature. The disappearance of the deep color of the tetracyclone indicates the progress of the reaction.

-

Upon completion, the reaction mixture is worked up, typically by dilution with water and extraction with an organic solvent (e.g., benzene or dichloromethane).

-

The organic extracts are washed, dried, and concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization to yield the stable Diels-Alder adduct of this compound and tetracyclone. The reported yield of this adduct is in the range of 82-90%.

Protocol 2: Synthesis and Isolation of Pure this compound (Peters & Herges, 2017)

This protocol describes the first successful synthesis and isolation of this compound as a stable solid.[2]

Materials:

-

1,3-Dihydro-1-methoxythis compound (precursor)

-

Diisopropylamine

-

n-Butyllithium (2.5 M in hexane)

-

Anhydrous Benzene

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Cyclohexane/Ethyl Acetate (B1210297) solvent system

Procedure: Part A: Preparation of LDA Solution

-

Diisopropylamine (1.43 g, 14.2 mmol) is dissolved in anhydrous benzene (5.0 mL) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.

-

n-Butyllithium solution (2.5 M in hexane, 6.70 mL) is added dropwise to the stirred solution.

-

The mixture is stirred for 15 minutes at 0 °C and then allowed to warm to room temperature to form the lithium diisopropylamide (LDA) solution.

Part B: Generation and Isolation of this compound 4. 1,3-Dihydro-1-methoxythis compound (800 mg, 5.33 mmol), dissolved in anhydrous benzene (8 mL), is added dropwise to the freshly prepared LDA solution at room temperature. 5. The reaction is stirred for 5 minutes. 6. The reaction is quenched by washing with a saturated aqueous solution of ammonium chloride, followed by two washes with water. 7. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure at low temperature. 8. The residue is purified by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent system. 9. Fractions containing the product are combined and the solvent is evaporated to yield this compound as a colorless solid (Yield: 66%). The solid should be stored at -15 °C or below.[2]

Conclusion

The history of this compound synthesis is a compelling narrative of chemical discovery, demonstrating the progression from theoretical postulation to tangible reality. The initial trapping experiments of Fieser and Haddadin were crucial in confirming its existence, while the development of FVP by Warrener and Wege provided the first opportunity for direct spectroscopic observation. The recent landmark achievement by Peters and Herges in isolating pure, solid this compound has opened a new chapter, transforming this once-transient intermediate into a reagent that can be stored and handled directly. For researchers in materials science and drug development, the ability to harness the immense reactivity of this compound through controlled, high-yield synthetic routes provides a powerful tool for the construction of complex polycyclic aromatic systems and novel molecular architectures.

References

An In-depth Technical Guide to the Structure and Aromaticity of Isobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuran is a highly reactive heterocyclic compound that has intrigued chemists for decades. Its transient nature and propensity for rapid polymerization make its isolation and characterization challenging. However, its role as a potent diene in Diels-Alder reactions and as a building block for the synthesis of complex polycyclic aromatic hydrocarbons underscores its significance in organic synthesis and materials science. This technical guide provides a comprehensive overview of the structure, aromaticity, synthesis, and reactivity of this compound, with a focus on quantitative data and detailed experimental protocols.

Molecular Structure

This compound (C₈H₆O) is a bicyclic molecule composed of a furan (B31954) ring fused to a benzene (B151609) ring.[1] It is an isomer of the more stable benzofuran. The fusion of the cyclohexa-1,3-diene and furan rings results in a unique electronic structure that dictates its high reactivity.[1]

Aromaticity

The aromaticity of this compound is a topic of considerable interest. Unlike its stable isomer benzofuran, this compound is not considered traditionally aromatic. Its high reactivity is, in fact, driven by the thermodynamic benefit of achieving a more stable aromatic system in its reaction products.[2] The Diels-Alder reaction of this compound, for instance, results in the formation of a product with a fully aromatic benzene ring, which provides a significant thermodynamic driving force.[2]

Theoretical calculations provide quantitative insight into the aromatic character of this compound. The Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) are two common computational metrics used to assess aromaticity. A more negative NICS value and a higher ASE value generally indicate a greater degree of aromaticity.

Table 1: Calculated Aromaticity Indices for this compound and Benzofuran

| Compound | Method | Calculated Value | Reference |

| This compound | ASE | 12.8678 kcal/mol | [3] |

| Benzofuran | ASE | 10.7184 kcal/mol | [3] |

| This compound | NICS | -15.1960 ppm | [3] |

| Benzofuran | NICS | -9.7153 ppm | [3] |

The calculated values indicate that the five-membered furan ring in this compound possesses a higher degree of aromatic character compared to that in benzofuran.[3]

The contributing resonance structures of this compound illustrate the delocalization of electrons within the molecule.

Caption: Resonance structures of this compound.

Synthesis and Isolation

The synthesis and isolation of this compound are challenging due to its high reactivity.[4] However, a reliable laboratory-scale synthesis has been developed, allowing for its characterization and use in subsequent reactions.[4]

Experimental Protocol for the Synthesis of this compound

The following protocol is adapted from the work of Peters and Herges (2017).[4]

Step 1: Synthesis of 1,2-Bis(methoxymethyl)benzene

-

To a solution of 1,2-bis(bromomethyl)benzene (B41939) (10.0 g, 37.9 mmol) in methanol (B129727) (100 mL) is added sodium methoxide (B1231860) (4.10 g, 75.8 mmol) in portions at 0 °C.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water (100 mL) and diethyl ether (100 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,2-bis(methoxymethyl)benzene as a colorless oil.

Step 2: Synthesis of this compound

-

A solution of 1,2-bis(methoxymethyl)benzene (1.00 g, 6.02 mmol) in dry tetrahydrofuran (B95107) (50 mL) is cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (2.5 M in hexanes, 5.05 mL, 12.6 mmol) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of water (10 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure at a temperature not exceeding 20 °C.

-

The crude product is purified by column chromatography on silica (B1680970) gel (pentane/diethyl ether 98:2) to afford this compound as a colorless solid.

Spectroscopic Data

The isolated this compound can be characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.05 (s, 2H), 6.85-6.82 (m, 2H), 6.75-6.72 (m, 2H) | [5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 145.2, 125.8, 121.5, 119.8 | [5] |

Reactivity: The Diels-Alder Reaction

This compound is a highly reactive diene in [4+2] cycloaddition reactions, a property attributed to the gain in resonance energy upon the formation of a benzene ring in the product.[2] It readily reacts with a variety of dienophiles.

Caption: Diels-Alder reaction of this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique structural and electronic properties. While its inherent instability presents challenges for its study, modern synthetic and analytical techniques have enabled its isolation and characterization. The understanding of its structure and non-aromatic yet highly reactive nature is crucial for its application in the synthesis of complex organic molecules and novel materials. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of organic chemistry, drug discovery, and materials science.

References

- 1. Synthesis and Diels–Alder reactions of thioisobenzofurans | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 5. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Isobenzofuran and its Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The isobenzofuranone moiety, in particular, is a prevalent scaffold in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The inherent reactivity and diverse functionalities of these compounds necessitate a thorough and precise structural and electronic characterization, for which spectroscopic techniques are indispensable.

This technical guide provides a comprehensive overview of the core spectroscopic methods used to characterize this compound and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and organized data for comparative analysis. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy. Detailed methodologies are provided for key experiments, and quantitative data are summarized in clear, tabular formats. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and biological applications of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound and its derivatives, ¹H and ¹³C NMR are crucial for confirming the core structure, determining substitution patterns, and elucidating stereochemistry.

¹H NMR Spectroscopy

Proton NMR spectra of this compound derivatives provide characteristic signals for the aromatic protons of the fused benzene (B151609) ring and the protons on the furan (B31954) or furanone ring. The chemical shifts of these protons are influenced by the nature and position of substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted this compound-1(3H)-ones

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| 3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one | DMSO-d₆ | CH-N | 6.51-6.95 | s | - | [3] |

| N-H | 8.2-9.1 | s or d | 9.1-9.7 | [3] | ||

| 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one | DMSO-d₆ | Aromatic Hs | 7.2-8.0 | m | - | [3] |

| 3,3-bis(4-hydroxy-3,5-dimethylphenyl)this compound-1(3H)-one | DMSO-d₆ | ArH (phthalide) | 7.87 (td), 7.78-7.83 (m), 7.62 (ddd) | m | 7.6, 1.0, 5.7, 2.3 | [4] |

| ArH (phenyl) | 6.82 | s | - | [4] | ||

| OH | 8.44 | s | - | [4] | ||

| CH₃ | 2.11 | s | - | [4] | ||

| 3-(4-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethylphenyl)this compound-1(3H)-one | DMSO-d₆ | ArH (phthalide) | 7.89 (d), 7.72-7.86 (m), 7.63 (td) | m | 7.6, 1.0 | [4] |

| ArH (phenyl) | 7.06 (d), 6.75 (d) | d | 8.6 | [4] | ||

| ArH (dimethylphenyl) | 6.84 | s | - | [4] | ||

| OH | 9.65, 8.46 | s | - | [4] | ||

| CH₃ | 2.12 | s | - | [4] |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in this compound-1(3H)-ones is particularly diagnostic.

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted this compound-1(3H)-ones

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one | DMSO-d₆ | C=O | 169.82 | [3] |

| C-NH | 161.78 | [3] | ||

| 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one | DMSO-d₆ | C=O | 171.34 | [3] |

| C-NH | 169.67 | [3] | ||

| 3,3-bis(4-hydroxy-3,5-dimethylphenyl)this compound-1(3H)-one | DMSO-d₆ | C=O | 169.7 | [4] |

| C-3 | 92.0 | [4] | ||

| Aromatic C | 124.6-153.7 | [4] | ||

| CH₃ | 17.2 | [4] | ||

| 3-(4-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethylphenyl)this compound-1(3H)-one | DMSO-d₆ | C=O | 169.6 | [4] |

| C-3 | 91.9 | [4] | ||

| Aromatic C | 115.6-158.0 | [4] | ||

| CH₃ | 17.2 | [4] |

Experimental Protocol for NMR Spectroscopy

Sample Preparation (General Procedure):

-

For ¹H NMR: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[5]

-

For ¹³C NMR: A higher concentration is generally required, typically 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[5]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for referencing the chemical shifts to 0 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.[2]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Sample Preparation for Air-Sensitive this compound Derivatives:

Many isobenzofurans are highly reactive and sensitive to air and moisture.[7] Therefore, sample preparation must be conducted under an inert atmosphere.

-

Glovebox Method: If available, perform all sample preparation steps inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

-

Schlenk Line Technique:

-

Dry the NMR tube (preferably a J. Young's tube with a resealable Teflon tap) in an oven and cool it under a stream of inert gas.

-

Add the solid this compound derivative to the NMR tube under a positive pressure of inert gas.

-

Degas the deuterated solvent by several freeze-pump-thaw cycles.

-

Transfer the degassed solvent to the NMR tube via a cannula or a gas-tight syringe under an inert atmosphere.[7]

-

Seal the J. Young's tube.

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Acquisition: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound derivatives, the most characteristic absorption is the stretching vibration of the carbonyl group (C=O) in the lactone ring.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |

| Lactone C=O | Stretch | 1743 - 1761 | Strong | [8] |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak | General |

| C-O-C (ether) | Stretch | 1300 - 1000 | Strong | General |

| N-H | Stretch | 3228 - 3295 | Medium | [8] |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium to Weak | General |

| Aliphatic C-H | Stretch | ~3000 - 2850 | Medium to Weak | General |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application (Solid):

-

Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9]

-

-

Sample Application (Liquid):

-

Place a drop of the neat liquid sample or a concentrated solution onto the ATR crystal.[9]

-

-

Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.[10]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[11]

UV-Vis and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its electronic structure and environment.

UV-Vis Absorption Spectroscopy

This compound derivatives, with their fused aromatic and heterocyclic ring system, typically exhibit absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern and the solvent.

Table 4: Representative UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | Solvent | λ_max (nm) | Reference |

| 3-[(4-substituted)phenylamino]this compound-1(3H)-ones | Dichloromethane | ~220 and ~280 | [12] |

| 1,3-Diphenylthis compound (DPBF) | Ethanol | ~410 | [13] |

| 1,3-Diphenylthis compound (DPBF) | DMF | ~414 | [13] |

| 1,3-Diphenylthis compound (DPBF) | DMSO | ~416 | [13] |

Fluorescence Spectroscopy

Many this compound derivatives are fluorescent, and their emission properties are of interest for applications in materials science and as biological probes.

Table 5: Representative Fluorescence Emission Data for this compound Derivatives

| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Reference |

| 1,3-Diphenylthis compound (DPBF) | Ethanol | 410 | 455-457 | - | [13] |

| 1,3-Diphenylthis compound (DPBF) | DMF | 414 | 459-462 | - | [13] |

| 1,3-Diphenylthis compound (DPBF) | DMSO | 416 | 464-466 | - | [13] |

| Spiro[this compound-1,4'-piperidin]-based derivative (Cpd 19) | CH₃OH | 649 | 667 | 0.53 | [14][15] |

| Spiro[this compound-1,4'-piperidin]-based derivative (Cpd 29) | CH₃OH | 649 | 667 | 0.48 | [14][15] |

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0 for UV-Vis measurements.

-

For fluorescence measurements, a more dilute solution is often used to avoid inner filter effects.

-

-

Instrumentation:

-

UV-Vis Spectrophotometer: Use a dual-beam spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample.

-

Spectrofluorometer: The instrument typically consists of an excitation source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.[16]

-

-

Data Acquisition:

-

UV-Vis: Scan the desired wavelength range (e.g., 200-800 nm).

-

Fluorescence:

-

Emission Spectrum: Set a fixed excitation wavelength (usually at the absorption maximum) and scan the emission monochromator over a range of longer wavelengths.[16]

-

Excitation Spectrum: Set a fixed emission wavelength and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.[16]

-

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence intensity and absorbance of the sample and a standard with a known quantum yield at the same excitation wavelength.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Visualization of Workflows and Pathways

Graphviz diagrams are used here to illustrate a common synthetic workflow for isobenzofuranone derivatives and a representative biological signaling pathway in which they are involved.

Caption: General workflow for the synthesis and biological evaluation of substituted isobenzofuranones.

Caption: Simplified signaling pathway of α-glucosidase inhibition by an isobenzofuranone derivative.

Conclusion

The spectroscopic characterization of this compound and its derivatives is fundamental to understanding their structure, reactivity, and potential applications. This technical guide has provided a detailed overview of the key spectroscopic techniques—NMR, IR, UV-Vis, and fluorescence spectroscopy—employed for this purpose. The tabulated quantitative data, though not exhaustive, offers a valuable reference for researchers in the field. The detailed experimental protocols, including specific considerations for air-sensitive compounds, are intended to facilitate reproducible and high-quality data acquisition. Furthermore, the visualized workflows and signaling pathways provide a broader context for the synthesis and biological relevance of these important heterocyclic compounds. As research into this compound derivatives continues to expand, the application of these and other advanced spectroscopic techniques will remain critical for driving innovation in drug discovery and materials science.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. imjst.org [imjst.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Development of Fluorescent 4-[4-(3H-Spiro[this compound-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

- 16. iss.com [iss.com]

Spectroscopic Insights into Isobenzofuran: A Technical Guide to its ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectral data for the parent isobenzofuran molecule. Due to its highly reactive nature, obtaining and characterizing this compound requires specialized techniques. This document summarizes the available ¹³C NMR data, outlines the experimental protocols for its generation and isolation, and presents a logical workflow for its synthesis and characterization. While extensive searches were conducted, specific ¹H NMR spectral data for the parent, unsubstituted this compound could not be located in the reviewed literature, likely a consequence of its inherent instability.

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

The following table summarizes the reported ¹³C NMR spectral data for this compound. This data is crucial for the structural elucidation and characterization of this reactive intermediate.

| Chemical Shift (δ) in ppm |

| 136.1 |

| 124.2 |

| 123.5 |

| 119.0 |

Table 1: ¹³C NMR Chemical Shifts of this compound.

Experimental Protocols

The NMR data presented was obtained following a specific protocol for the synthesis and isolation of this compound. The following is a detailed description of the methodology.

Synthesis of this compound

The synthesis of this compound proceeds through the 1,4-elimination from a precursor, 1-methoxy-1,3-dihydrothis compound.

Materials:

-

1-methoxy-1,3-dihydrothis compound

-

Benzene

-

n-butyllithium solution in hexane (B92381) (2.5 M)

-

Ammonium (B1175870) chloride solution

-

Water

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of lithium diisopropylamide (LDA) is freshly prepared by dissolving diisopropylamine in benzene, cooling to 0 °C, and adding n-butyllithium solution dropwise. The mixture is stirred for 15 minutes and then warmed to room temperature.

-

1-methoxy-1,3-dihydrothis compound, dissolved in benzene, is added dropwise to the LDA solution and stirred for 5 minutes.

-

The reaction mixture is washed with ammonium chloride solution and then twice with water.

-

The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.

-

The solvent from the collected fractions is carefully evaporated at 20 °C to yield this compound as a colorless solid.

NMR Data Acquisition

The characterization of the synthesized this compound was performed using NMR spectroscopy.

Instrumentation:

-

Bruker AV 600 spectrometer

Parameters for ¹³C NMR:

-

Frequency: 150 MHz

-

Temperature: 300 K

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

Logical Workflow for this compound Synthesis and Characterization

The following diagram illustrates the key steps involved in the synthesis and subsequent NMR characterization of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Isobenzofuran Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of the isobenzofuran functional group. Isobenzofurans are highly reactive bicyclic aromatic ethers that serve as versatile intermediates in organic synthesis, particularly in the construction of complex polycyclic aromatic systems. Their inherent instability, however, presents unique challenges for characterization. This document details the key IR absorption frequencies of this compound and its derivatives, offers experimental protocols for their analysis, and provides visual aids to understand the underlying vibrational principles and analytical workflows.

Core Infrared Spectroscopic Data of this compound and Its Derivatives

The infrared spectrum of this compound and its derivatives is characterized by several key absorption bands arising from the vibrations of its fused ring system. The precise frequencies of these bands are sensitive to the nature and position of substituents on the aromatic ring. The following table summarizes the characteristic IR absorption frequencies for the parent this compound and a selection of its derivatives.

| Compound | C=C Stretching (Aromatic/Furan Ring) (cm⁻¹) | C-O-C Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference(s) |

| This compound | 1695 (m), 1462 (m), 1428 (m) | 1043 (s) | 3138 (w), 3044 (w) | 1774 (w), 1368 (m), 976 (s) | [1] |

| 1,3-Diphenylthis compound | ~1600, ~1490, ~1450 | Not explicitly assigned | ~750, ~690 | - | [2] |

| This compound-1(3H)-one (Phthalide) | ~1600, ~1470 | ~1280 | ~760 | 1760-1780 (s, C=O stretch) | [3] |

| 3-Substituted this compound-1(3H)-ones | Not explicitly assigned | Not explicitly assigned | Not explicitly assigned | 1743-1761 (s, Lactone C=O stretch) | [3] |

| Spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraone | Not explicitly assigned | Not explicitly assigned | Not explicitly assigned | 1780, 1730, 1700, 1641 (C=O stretches) | [4] |

(s = strong, m = medium, w = weak)

Understanding the Vibrational Modes of the this compound Ring

The characteristic infrared absorptions of this compound arise from specific vibrational modes of its molecular structure. These modes, which involve the stretching and bending of bonds, are sensitive to the molecule's geometry and electronic structure. A simplified representation of the key vibrational modes is presented below.

Experimental Protocols for Infrared Spectroscopy of Isobenzofurans

Due to the reactive and often unstable nature of many this compound derivatives, care must be taken during sample preparation and analysis. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a particularly suitable technique as it requires minimal sample preparation and can be performed in a controlled environment.

Protocol: ATR-FTIR Spectroscopy of an Air-Sensitive this compound Derivative

Objective: To obtain a high-quality infrared spectrum of an air-sensitive this compound derivative.

Materials:

-

FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Glovebox or inert atmosphere chamber.

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene), if analyzing from a solution.

-

Micropipette.

-

The this compound sample.

-

Cleaning solvent (e.g., isopropanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Purge the spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (in an inert atmosphere):

-

If the sample is a solid, dissolve a small amount (1-2 mg) in a minimal volume of anhydrous solvent (e.g., 0.1-0.2 mL) inside a glovebox.

-

If the sample is a liquid, it can be used directly.

-

-

Sample Application (in an inert atmosphere):

-

Using a micropipette, carefully apply a small drop of the sample solution or liquid onto the center of the ATR crystal.

-

If using a solution, allow the solvent to evaporate, leaving a thin film of the sample on the crystal. This should be done within the inert atmosphere to prevent degradation.

-

-

Spectral Acquisition:

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and other necessary data processing as required.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Workflow for IR Spectroscopic Analysis of this compound Compounds

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of an this compound-containing sample, from initial preparation to final interpretation.

This guide provides a foundational understanding of the infrared spectroscopy of this compound functional groups. For more detailed analysis of specific derivatives, it is recommended to consult the primary literature and spectral databases. The inherent reactivity of many isobenzofurans necessitates careful experimental technique to obtain reliable and reproducible spectroscopic data.

References

- 1. imjst.org [imjst.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unstable Allure of Isobenzofuran: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran ring system, a seemingly simple bicyclic heterocycle, represents a fascinating and challenging area of organic chemistry. Its high reactivity and inherent instability make it a fleeting intermediate in many reactions, yet its core structure is a key component in a variety of natural products and pharmacologically active molecules. This technical guide provides an in-depth exploration of the stability and reactivity of the this compound core, offering insights into its synthesis, characteristic reactions, and the structural features that govern its behavior. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in harnessing the synthetic potential of this enigmatic heterocycle.

The this compound Core: A Balance of Aromaticity and Strain

This compound is an isomer of the more stable benzofuran. The key to understanding its reactivity lies in its electronic structure. The fusion of a furan (B31954) ring with a benzene (B151609) ring results in a system where the benzenoid aromaticity is disrupted. This compound can be viewed as a derivative of o-quinodimethane, which contributes to its exceptional reactivity as a diene in Diels-Alder reactions. The parent this compound is highly unstable and readily polymerizes. However, substitution at the 1- and 3-positions, particularly with bulky groups like phenyl rings, can significantly enhance its stability, allowing for its isolation and characterization. 1,3-Diphenylthis compound is a well-known example of a stable, crystalline solid that still retains the high dienophilic reactivity characteristic of the this compound system.

Quantitative Data on this compound and its Derivatives

The inherent instability of many this compound derivatives makes the acquisition of extensive quantitative experimental data challenging. Much of our understanding of their thermodynamic stability and reaction kinetics comes from a combination of computational studies and trapping experiments.

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and one of its most well-studied derivatives, 1,3-diphenylthis compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| This compound | ~7.0-7.5 (m, Ar-H), ~8.0 (s, furan-H) | Not readily available due to instability | CDCl₃ |

| 1,3-Diphenylthis compound | 7.25-7.60 (m, 14H, Ar-H) | 121.7, 122.5, 127.2, 128.6, 129.2, 130.3, 145.9 | CDCl₃ |

| Compound | UV-Vis λmax (nm) | Molar Absorptivity (ε) | Solvent |

| This compound | ~330 | Not readily available | Diethyl ether |

| 1,3-Diphenylthis compound | 410 | ~25,000 | Ethanol (B145695) |

Computational Data on Stability and Reactivity

Density Functional Theory (DFT) calculations have provided significant insights into the energetics of this compound and its reactions.

| Parameter | This compound | Benzofuran | Naphthalene | Computational Method |

| HOMO-LUMO Gap (eV) | ~4.9 | ~5.8 | ~5.1 | B3LYP/6-31G* |

| Aromatic Stabilization Energy (kcal/mol) | ~15 | ~25 | ~36 | Various |

| Reaction | Activation Energy (kcal/mol) | Computational Method |

| Diels-Alder with ethylene | ~18-20 | DFT |

| Diels-Alder with maleic anhydride | ~10-12 | DFT |

Key Reactions of the this compound Ring System

The defining characteristic of the this compound ring system is its propensity to act as a highly reactive diene in cycloaddition reactions.

Diels-Alder Reactions

Isobenzofurans readily undergo [4+2] cycloaddition reactions with a wide array of dienophiles. This reactivity is a cornerstone of their synthetic utility, providing a powerful method for the construction of complex polycyclic systems. The reaction is often rapid and proceeds with high stereoselectivity. Common dienophiles include maleic anhydride, N-substituted maleimides, acetylenic esters, and even strained alkenes and alkynes. The resulting cycloadducts contain an oxygen bridge, which can be further manipulated synthetically.

Experimental Protocols

The transient nature of many isobenzofurans necessitates their in-situ generation and trapping. Below are detailed methodologies for the synthesis of this compound precursors and a general protocol for their use in Diels-Alder reactions.

Synthesis of 1,3-Diphenylthis compound

Materials:

-

2-Benzoylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Phenylmagnesium bromide (PhMgBr) in THF

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethanol

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-benzoylbenzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Grignard Reaction: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Add a solution of phenylmagnesium bromide (2.2 equivalents) in THF dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Cyclization: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is 1-hydroxy-1,3,3-triphenyl-1,3-dihydrothis compound.

-

Dehydration to 1,3-Diphenylthis compound: Dissolve the crude alcohol in glacial acetic acid and heat the solution to reflux for 30 minutes. Upon cooling, the yellow crystalline product, 1,3-diphenylthis compound, will precipitate. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from ethanol or hexanes to obtain pure, bright yellow needles.

In-situ Generation and Trapping of this compound

This protocol describes a general method for generating this compound from a suitable precursor and trapping it with a dienophile.

Materials:

-

1,4-Epoxy-1,4-dihydronaphthalene (or other suitable precursor)

-

Dienophile (e.g., N-phenylmaleimide)

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the dienophile (1.1 equivalents) in the anhydrous solvent.

-

Precursor Addition: Add the this compound precursor (1 equivalent) to the solution.

-

Thermolysis and Reaction: Heat the reaction mixture to reflux under an inert atmosphere. The precursor will undergo a retro-Diels-Alder reaction to generate this compound in situ, which is immediately trapped by the dienophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the Diels-Alder adduct.

Visualizing Workflows and Relationships

General Synthetic Workflow for this compound Trapping

The following diagram illustrates a typical experimental workflow for the in-situ generation and trapping of this compound.

Logical Relationship of Stability and Reactivity

The stability and reactivity of the this compound system are intrinsically linked to its structural features.

Conclusion

The this compound ring system, despite its inherent instability, offers a wealth of opportunities for the construction of complex molecular architectures. Its high reactivity as a diene in Diels-Alder reactions is a particularly powerful tool in synthetic organic chemistry. By understanding the factors that govern its stability and reactivity, and by employing carefully designed experimental protocols for its in-situ generation and trapping, researchers can effectively harness the synthetic potential of this versatile heterocyclic core. For professionals in drug development, the this compound motif and its derivatives represent a promising scaffold for the design of novel therapeutic agents, given the wide range of biological activities exhibited by natural and synthetic compounds containing this ring system. Further exploration into the quantitative aspects of this compound's reactivity and the development of new, stable precursors will undoubtedly continue to expand the scope of its applications in science and medicine.

A Technical Guide to the Core Differences Between Isobenzofuran and Benzofuran for Researchers and Drug Development Professionals

An In-depth Exploration of Structure, Stability, Reactivity, and Therapeutic Potential

This technical guide provides a comprehensive analysis of the key distinctions between the isomeric heterocyclic compounds, isobenzofuran and benzofuran (B130515). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental differences in their chemical structure, stability, and reactivity, which in turn dictate their divergent applications in medicinal chemistry. The guide further presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this knowledge.

Core Structural and Physicochemical Differences

Benzofuran and this compound are bicyclic aromatic ethers, each comprising a benzene (B151609) ring fused to a furan (B31954) ring. The critical distinction lies in the position of the oxygen atom within the five-membered furan ring. In benzofuran, the oxygen atom is at position 1, whereas in this compound, it resides at position 2. This seemingly subtle isomeric difference profoundly impacts their electronic structure, stability, and chemical behavior.

Benzofuran is a stable, colorless liquid that is a component of coal tar.[1] In contrast, this compound is a highly reactive and unstable compound that readily polymerizes.[2][3] It is rarely isolated and is typically generated and used in situ as a transient intermediate.[2] This inherent instability is a defining characteristic of this compound and a primary point of divergence from its more stable isomer.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and benzofuran, highlighting their fundamental differences. Data for the highly unstable this compound is based on computational studies and data from its more stable derivatives, such as 1,3-diphenylthis compound, for practical comparison.

| Property | This compound | Benzofuran |

| Molar Mass (g·mol⁻¹) | 118.13 | 118.135 |

| Melting Point (°C) | N/A (highly unstable) | -18 |

| Boiling Point (°C) | N/A (highly unstable) | 173 |

| Calculated HOMO-LUMO Gap (eV) | 4.05 | 4.73 |

| ¹H NMR (CDCl₃, δ ppm) | Data for derivatives available | 6.72 (H3), 7.23 (H5), 7.30 (H6), 7.48 (H7), 7.55 (H4), 7.63 (H2) |

| ¹³C NMR (CDCl₃, δ ppm) | Data for derivatives available | 106.7 (C3), 111.6 (C7), 121.4 (C4), 122.8 (C5), 124.3 (C6), 127.5 (C3a), 144.9 (C2), 155.0 (C7a) |

| Key IR Absorptions (cm⁻¹) | Data for derivatives available | Aromatic C-H stretching (~3100), C=C stretching (~1600, ~1450), C-O-C stretching (~1250, ~1050) |

| Mass Spectrum (m/z) | Data for derivatives available | 118 (M+), 90, 89, 63 |

Reactivity and Aromaticity: A Tale of Two Isomers

The disparate stability of benzofuran and this compound can be attributed to differences in their electronic structure and aromaticity. Benzofuran possesses a higher degree of aromatic stabilization, rendering it less reactive. Its reactivity is often characterized by electrophilic substitution reactions, which typically occur at the 2- or 3-position of the furan ring.

Conversely, this compound is one of the most reactive dienes known.[4] Its high reactivity stems from its electronic structure, which imparts significant diradical character to the exocyclic double bonds of the furan ring. This makes this compound an excellent dienophile in Diels-Alder reactions, a characteristic that is central to its synthetic utility. The lower HOMO-LUMO gap of this compound compared to benzofuran is indicative of its higher reactivity.[5]

Synthesis Strategies: Taming the Unstable and Building the Stable

The divergent stabilities of this compound and benzofuran necessitate distinct synthetic approaches. The synthesis of benzofuran derivatives is well-established, with numerous methods available. In contrast, the synthesis of the parent this compound is challenging due to its instability, and it is often generated in situ for immediate consumption in subsequent reactions.

Experimental Protocol: Synthesis of Benzofuran from Phenol (B47542)

This protocol outlines a general procedure for the synthesis of benzofuran derivatives from phenols and α-haloketones, a common and versatile method.[5]

Materials:

-

Phenol (1.0 mmol)

-

α-Haloketone (1.2 mmol)

-

Titanium tetrachloride (1.0 mmol)

-

2,2,2-Trifluoroethanol (B45653) (2.0 mL)

-

Nitrogen atmosphere

-

Standard laboratory glassware with reflux condenser

Procedure:

-

To a 25 mL two-necked flask equipped with a reflux condenser, add freshly distilled 2,2,2-trifluoroethanol (1.0 mL), phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) under a nitrogen atmosphere.

-

Prepare a solution of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL).

-

Heat the reaction mixture in the flask to reflux.

-

Slowly add the α-haloketone solution dropwise to the refluxing mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired benzofuran derivative.

Experimental Protocol: Preparation and Trapping of this compound

Due to its high reactivity, this compound is typically prepared and trapped in situ via a Diels-Alder reaction.[6] This protocol describes a general method for its generation and subsequent reaction with a dienophile.

Materials:

-

A suitable precursor for this compound (e.g., a 1,4-epoxy-1,4-dihydronaphthalene (B1582345) derivative)

-

A dienophile (e.g., N-phenylmaleimide)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., argon)

-

Heating apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the this compound precursor and the dienophile in the anhydrous solvent.

-

Heat the reaction mixture to the required temperature to induce the retro-Diels-Alder reaction of the precursor, generating this compound.

-

The in situ generated this compound will immediately react with the dienophile in a [4+2] cycloaddition.

-

Maintain the reaction at the elevated temperature for a sufficient time to ensure complete reaction, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting Diels-Alder adduct by recrystallization or column chromatography.

Applications in Drug Development and Biological Signaling

The distinct chemical properties of benzofuran and this compound translate into different roles in drug discovery and development. Benzofuran and its derivatives are prevalent scaffolds in a multitude of biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[7][8] In contrast, the parent this compound is too unstable for direct therapeutic use. However, its more stable derivatives, particularly isobenzofuranones (phthalides), exhibit significant biological activities, including antimicrobial and anticancer properties.[9][10]

Signaling Pathways and Experimental Workflows

The biological effects of benzofuran and isobenzofuranone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of these compounds.

References

- 1. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Benzofuran [webbook.nist.gov]

- 10. Benzofuran [webbook.nist.gov]

Biological activities of isobenzofuran-containing compounds.

An In-depth Technical Guide to the Biological Activities of Isobenzofuran-Containing Compounds

For: Researchers, Scientists, and Drug Development Professionals

Isobenzofuranone derivatives, a class of compounds characterized by a γ-lactone moiety fused to a benzene (B151609) ring, have garnered significant attention in the scientific community for their wide spectrum of biological activities.[1] These compounds, also known as phthalides, are present in various natural sources, including plants and fungi, and have been the focus of extensive synthetic efforts to explore their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.

Antiproliferative and Cytotoxic Activity

A substantial body of research has focused on the anticancer potential of isobenzofuranone derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, with some derivatives showing greater efficacy than established anticancer drugs like etoposide.[4][5] The mechanism of their antitumor activity is often linked to the induction of apoptosis.[5]

Data Presentation: Antiproliferative Activity

The cytotoxic effects of various this compound-1(3H)-one derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [2][4] |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [2][4] |

| Etoposide (Control) | K562 (Myeloid Leukemia) | 7.06 | [2][4] |

| Compound 16 | U937 (Lymphoma) | Moderate Effect | [4] |

| Compound 17 | U937 (Lymphoma) | Moderate Effect | [4] |

| Compound 18 | U937 (Lymphoma) | Moderate Effect | [4] |

| Hydrothis compound 6h | RPMI-8226 (Leukemia) | GI₅₀ = 0.148 | [6] |

| Hydrothis compound 6h | HOP-92 (Lung Cancer) | GI₅₀ = 0.552 | [6] |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |

| Compound 9 | SF295 (Glioblastoma) | 10.09 µg/mL | [2] |

| Compound 9 | MDA-MB435 (Melanoma) | 8.70 µg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and a compound's cytotoxic potential.[1][7]

-

Objective : To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).[7]

-

Methodology :

-

Cell Seeding : Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment : Dissolve test compounds in DMSO and dilute to various concentrations in the complete culture medium. Treat the cells with these concentrations for a specified period, typically 48 hours. Include vehicle (DMSO) and positive (e.g., etoposide) controls.[7]

-

MTT Addition : After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.[5]

-

Solubilization : Dissolve the formazan crystals using a solubilizing agent such as DMSO.[5]

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.[1]

-

Visualizations: Cytotoxicity Evaluation and Mechanism

Neuroprotective Activity

Isobenzofuranone derivatives have shown significant promise in the field of neurology, demonstrating protective effects against neuronal injury and oxidative stress.

-

Ischemic Stroke : A key mechanism identified is the inhibition of the TWIK-related potassium channel-1 (TREK-1).[8] Inhibition of TREK-1 helps prevent neuronal cell death and offers neuroprotection in ischemic stroke models.[8][9] Compound Cpd8l was identified as a potent and selective TREK-1 inhibitor.[9]

-

Oxidative Stress : Certain isobenzofuranones protect hippocampal neurons from redox imbalance by reducing intracellular levels of reactive oxygen species (ROS) and minimizing lipid peroxidation caused by agents like hydrogen peroxide or the herbicide Diquat.[10][11][12]

Data Presentation: TREK-1 Inhibition

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

| Cpd8l | TREK-1 | 0.81 | >30-fold over other ion channels | [8][9] |

| Compound 8a | TREK-1 | 13.9 | - | [9] |

Visualization: Neuroprotection via TREK-1 Inhibition

Antimicrobial and Antifungal Activity

Certain isobenzofuranone derivatives have demonstrated notable activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[1][13] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this efficacy.

Data Presentation: Antimicrobial Activity

| Compound Class | Target Organism | Activity | Reference |

| N-(3-phthalidyl) amines | S. aureus (Gram +) | Good Inhibition | [13] |

| N-(3-phthalidyl) amines | E. coli (Gram -) | Good Inhibition | [13] |

| N-(3-phthalidyl) amines | C. albicans (Fungus) | Good Inhibition | [13] |

| Isopestacin | Fungi | Antifungal | [2] |

| Halogenated Analogues | Candida sp., Trichophyton sp. | Potent Antifungal | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

-

Methodology :

-

Compound Dilution : Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., bacteria, fungi) from an overnight culture.

-

Inoculation : Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]

-

Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[1]

-

MIC Determination : After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

-

Visualization: MIC Determination Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized this compound-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of this compound-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]